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Introduction
Amdizalisib (formerly HMPL-689) is a novel, orally bioavailable, and highly selective small

molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] Developed

by HUTCHMED, Amdizalisib is currently under investigation for the treatment of various

hematological malignancies, particularly relapsed or refractory follicular lymphoma.[1][2] This

technical guide provides a comprehensive overview of Amdizalisib's target profile, kinase

selectivity, and the experimental methodologies used for its characterization, aimed at

researchers, scientists, and drug development professionals.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and

differentiation. The Class I PI3Ks are heterodimers composed of a catalytic and a regulatory

subunit, and are divided into four isoforms: α, β, γ, and δ. The PI3Kδ isoform is predominantly

expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[2]

Dysregulation of the PI3Kδ pathway is a key driver in many B-cell malignancies, making it an

attractive therapeutic target.[2] Amdizalisib was designed to offer high selectivity for PI3Kδ,

potentially leading to a more favorable safety profile compared to less selective PI3K inhibitors.

Target Profile and Mechanism of Action
Amdizalisib is an ATP-competitive inhibitor of PI3Kδ.[4] By selectively binding to and inhibiting

PI3Kδ, Amdizalisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to
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phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of

downstream signaling proteins, most notably the serine/threonine kinase AKT. The inhibition of

the PI3Kδ/AKT signaling cascade ultimately leads to decreased proliferation and induction of

apoptosis in cancer cells that are dependent on this pathway for survival.[5]

Kinase Selectivity
Amdizalisib has demonstrated high selectivity for the PI3Kδ isoform over other Class I PI3K

isoforms (α, β, and γ) and a broad panel of other protein kinases. Preclinical studies have

shown that Amdizalisib is over 250-fold more selective for PI3Kδ compared to other PI3K

isoforms.[5] Furthermore, at a concentration of 1 µM, Amdizalisib showed no significant

inhibition of 319 other protein kinases, highlighting its specificity.[5]

Quantitative Kinase Inhibition Data
The following tables summarize the in vitro potency and selectivity of Amdizalisib against PI3K

isoforms and in cellular assays.

Target IC50 (nM) Selectivity vs. PI3Kδ

PI3Kδ 0.8 - 3 -

Other PI3K isoforms >250-fold higher >250x

Table 1: In vitro inhibitory activity of Amdizalisib against PI3K isoforms. Data compiled from

preclinical studies.[5]

Assay Type Cell Line IC50

Cell Viability B-cell lymphoma cell lines 0.005 - 5 µM

Cellular pAKT inhibition Various 0.8 - 3 nM

Human Whole Blood Assay - 0.8 - 3 nM

Table 2: Cellular activity of Amdizalisib.[5]
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Detailed methodologies for the key experiments cited in the characterization of Amdizalisib
are provided below.

Biochemical Kinase Inhibition Assay (Transcreener™
Fluorescence Polarization Assay)
This assay quantitatively measures the activity of PI3Kδ by detecting the production of ADP.

Materials:

Recombinant human PI3Kδ enzyme

Amdizalisib (or other test compounds)

PIP2 substrate

ATP

Transcreener™ ADP² FP Assay Kit (BellBrook Labs)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.03%

Brij-35)

384-well microplates

Protocol:

Prepare serial dilutions of Amdizalisib in DMSO and then dilute in assay buffer.

Add the PI3Kδ enzyme to the wells of the microplate.

Add the diluted Amdizalisib or vehicle control (DMSO) to the wells.

Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction by adding the Transcreener™ ADP² Detection Mix, which contains an ADP

antibody and a fluorescent tracer.

Incubate the plate for a further 60 minutes to allow the detection reagents to reach

equilibrium.

Measure the fluorescence polarization on a suitable plate reader.

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Kinase Selectivity Profiling (Eurofins KinaseProfiler™
Panel)
This service is used to assess the selectivity of a compound against a large panel of protein

kinases.

Protocol Overview:

Amdizalisib is submitted to a contract research organization (e.g., Eurofins).

The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of several

hundred kinases.

The kinase activity is typically measured using a radiometric assay ([³³P]-ATP filter binding)

or other proprietary methods.

The percentage of inhibition for each kinase is determined relative to a vehicle control.

Results are provided as a list of kinases and their corresponding inhibition values, allowing

for an assessment of the compound's selectivity.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent
Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP,

which is an indicator of metabolically active cells.

Materials:
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B-cell lymphoma cell lines

Amdizalisib

Cell culture medium and supplements

96-well clear-bottom white-walled microplates

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Protocol:

Seed the B-cell lymphoma cells into the wells of the 96-well plate at a predetermined density.

Allow the cells to attach and grow for 24 hours.

Treat the cells with a serial dilution of Amdizalisib or vehicle control.

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂

incubator.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add the CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the IC50 values by plotting the luminescence signal against the log of the

Amdizalisib concentration and fitting the data to a dose-response curve.

Visualizations
PI3K/AKT/mTOR Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b10823827?utm_src=pdf-body
https://www.benchchem.com/product/b10823827?utm_src=pdf-body
https://www.benchchem.com/product/b10823827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

B-Cell Receptor

Syk

Antigen
Binding

PI3Kδ

Activation

PIP2

PIP3

Phosphorylation

PDK1

AKT

Activation

mTORC1

Activation

Cell Proliferation Cell Survival

Amdizalisib

Inhibition

Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Amdizalisib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10823827?utm_src=pdf-body-img
https://www.benchchem.com/product/b10823827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Kinase Inhibition Assay
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Caption: A generalized workflow for a biochemical kinase inhibition assay.
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Caption: The logical progression of Amdizalisib's development from preclinical to clinical

stages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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